1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with propionic acid, followed by cyclization and subsequent reduction to introduce the ethanol group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Optimization of reaction parameters and the use of environmentally friendly solvents are also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed:
Oxidation: Formation of 1-(1-propyl-1H-benzo[d]imidazol-2-yl)acetaldehyde or 1-(1-propyl-1H-benzo[d]imidazol-2-yl)acetic acid.
Reduction: Formation of 1-(1-propyl-1,2-dihydro-1H-benzo[d]imidazol-2-yl)ethanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
- 1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanone
- 1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanoic acid
Comparison: 1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol is unique due to the presence of the ethanol group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles. For instance, the ethanol group can enhance its solubility in polar solvents and may influence its interaction with biological targets .
Properties
IUPAC Name |
1-(1-propylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h4-7,9,15H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEPXLVACKZRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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